1,2,5-Trimethyl-pyridinium iodide

Charge-Transfer Complexes Photophysics Solvatochromism

1,2,5-Trimethyl-pyridinium iodide (CAS 28710-34-1) is a quaternary ammonium salt featuring a pyridinium core substituted with methyl groups at the 1-, 2-, and 5-positions and an iodide counterion. This compound serves as a precursor to N-heterocyclic carbenes (NHCs) for transition-metal catalysis and as a building block for trinucleus dimethine cyanine dyes used as fluorescent DNA probes.

Molecular Formula C8H12IN
Molecular Weight 249.09 g/mol
CAS No. 28710-34-1
Cat. No. B4947098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trimethyl-pyridinium iodide
CAS28710-34-1
Molecular FormulaC8H12IN
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCC1=C[N+](=C(C=C1)C)C.[I-]
InChIInChI=1S/C8H12N.HI/c1-7-4-5-8(2)9(3)6-7;/h4-6H,1-3H3;1H/q+1;/p-1
InChIKeyZDGZYMLMVUEBMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Trimethyl-pyridinium Iodide (CAS 28710-34-1): Procurement & Differentiation Guide for Quaternary Pyridinium Salts


1,2,5-Trimethyl-pyridinium iodide (CAS 28710-34-1) is a quaternary ammonium salt featuring a pyridinium core substituted with methyl groups at the 1-, 2-, and 5-positions and an iodide counterion [1]. This compound serves as a precursor to N-heterocyclic carbenes (NHCs) for transition-metal catalysis and as a building block for trinucleus dimethine cyanine dyes used as fluorescent DNA probes [2]. Its specific substitution pattern confers unique steric and electronic properties that distinguish it from other trimethylpyridinium isomers, impacting charge-transfer behavior, reactivity, and downstream application performance.

Why Generic Substitution Fails for 1,2,5-Trimethyl-pyridinium Iodide


Simple substitution with a different trimethylpyridinium isomer (e.g., 1,2,4-, 1,2,6-, or 1,3,5-trimethylpyridinium iodide) or a less substituted analog (e.g., 1-methylpyridinium iodide) is not scientifically sound due to the profound influence of methyl group positioning on molecular properties. As demonstrated by Kosower and Skorcz, the position of methyl substituents directly dictates the energy of the charge-transfer band in polyalkylpyridinium iodides [1]. This translates to measurable differences in photophysical behavior critical for applications like fluorescent probes or charge-transfer complexes. Furthermore, steric and electronic variations arising from the specific substitution pattern affect reactivity in Menschutkin alkylations and recyclization reactions [2]. Therefore, procurement decisions must be based on the precise isomer to ensure reproducibility and optimal performance in the intended application.

Quantitative Differentiation Evidence for 1,2,5-Trimethyl-pyridinium Iodide


Charge-Transfer Band Energy Distinguishes 1,2,5-Isomer from Other Trimethylpyridinium Iodides

The 1,2,5-trimethyl substitution pattern results in a distinct charge-transfer band maximum compared to its isomeric counterparts. In a standardized chloroform solution, 1,2,5-trimethylpyridinium iodide exhibits a λmax of 3607 Å, which is red-shifted relative to the 1,2,6-isomer (3580 Å) and blue-shifted relative to the 1,3,5-isomer (3660 Å) [1]. This difference corresponds to a transition energy (ET) of 79.3 kcal/mol, compared to 79.9 kcal/mol for the 1,2,6-isomer and 78.1 kcal/mol for the 1,3,5-isomer [1].

Charge-Transfer Complexes Photophysics Solvatochromism

Recyclization Reactivity Differentiates 1,2,5-Trimethyl-pyridinium Iodide

Quantum-chemical calculations have been specifically performed on 1,2,5-trimethylpyridinium iodide to interpret its behavior in recyclization reactions [1]. While direct quantitative kinetic comparisons to other isomers are not available in the abstract, the dedicated study of this specific isomer underscores its unique reactivity profile. This contrasts with general class-level knowledge that methyl substitution patterns strongly influence Menschutkin reaction rates and regioselectivity [2].

Heterocyclic Chemistry Recyclization Quantum Chemistry

NHC Precursor Capability: A Class-Level Attribute of Trimethylpyridinium Iodides

1,2,5-Trimethylpyridinium iodide can be deprotonated to generate an N-heterocyclic carbene (NHC), a valuable ligand class for transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions . This property is shared by other N-alkylpyridinium salts and is not unique to the 1,2,5-isomer. The specific substitution pattern, however, will influence the steric bulk and electronic properties of the resulting NHC, which can affect catalyst activity and selectivity. No direct comparative catalytic data for NHCs derived from different trimethylpyridinium isomers were identified.

Organometallic Catalysis N-Heterocyclic Carbenes Ligand Design

Optimal Application Scenarios for 1,2,5-Trimethyl-pyridinium Iodide Based on Evidence


Synthesis of Trinucleus Dimethine Cyanine Dyes for Fluorescent DNA Probes

1,2,5-Trimethylpyridinium iodide serves as a key starting material in the condensation with heterocyclic aromatic aldehydes to form trinucleus dimethine cyanine dyes [1]. These dyes exhibit significant fluorescence enhancement in the presence of DNA, making them valuable for biological imaging and detection assays. The specific charge-transfer properties of the 1,2,5-isomer, as documented in Section 3, likely contribute to the photophysical characteristics of the resulting dyes.

Charge-Transfer Complex and Solvatochromic Studies

The well-defined charge-transfer band maximum of 3607 Å in chloroform makes 1,2,5-trimethylpyridinium iodide a suitable candidate for investigations into solvent polarity effects (solvatochromism) or for the construction of charge-transfer complexes with electron donors [1]. Its distinct photophysical signature allows for unambiguous tracking and quantification in such studies.

Precursor for N-Heterocyclic Carbene (NHC) Ligands with Tailored Sterics

The compound can be deprotonated to generate an NHC ligand for use in transition-metal catalysis . The 1,2,5-trimethyl substitution pattern provides a specific steric environment around the carbene center, which can be exploited to tune catalyst selectivity and activity in cross-coupling reactions. Researchers should select this isomer when the 1,2,5-substitution is hypothesized to offer an advantage over other trimethyl-substituted NHCs.

Investigations into Heterocyclic Recyclization Mechanisms

Given that dedicated quantum-chemical studies have been performed on this specific compound to interpret recyclization reactions [2], it is the appropriate starting material for researchers exploring analogous transformations. Its use ensures consistency with existing computational models and facilitates mechanistic comparisons.

Technical Documentation Hub

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